L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-

描述

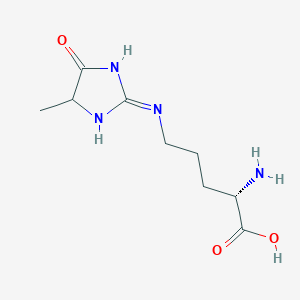

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a compound that features a unique imidazole ring structure. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which contributes to the compound’s diverse chemical and biological properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- typically involves the reaction of L-ornithine with an appropriate imidazole derivative under controlled conditions. One common method includes the use of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using Streptomyces species, which are known to produce various imidazole-containing metabolites. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

化学反应分析

Types of Reactions

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can undergo several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form various oxo derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different hydrogenated forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

科学研究应用

Biochemical Research

L-Ornithine plays a crucial role in the urea cycle and nitrogen metabolism. Its interactions with enzymes such as ornithine transcarbamylase and arginase are vital for maintaining nitrogen balance in biological systems. The compound's ability to modulate enzyme activities makes it a valuable tool in metabolic studies.

Pharmaceutical Applications

Recent studies have explored the potential of L-Ornithine derivatives in drug development:

- Anticancer Research: Compounds similar to L-Ornithine are being investigated for their efficacy in combination therapies for various cancers, including breast cancer and non-Hodgkin lymphoma .

Nutritional Science

L-Ornithine is also studied for its role in enhancing athletic performance and recovery. It may help reduce fatigue and improve exercise capacity by influencing ammonia metabolism during intense physical activity.

Case Study 1: Metabolic Pathways

Research has shown that L-Ornithine can influence metabolic pathways related to amino acid metabolism and polyamine synthesis, which are critical for cell growth and differentiation. Studies indicate that supplementation with L-Ornithine can enhance recovery from physical exertion by improving nitrogen balance.

Case Study 2: Antimicrobial Activity

Emerging research suggests that derivatives of L-Ornithine exhibit antimicrobial properties. For instance, specific modifications of the compound have shown activity against various pathogens, indicating potential applications in developing new antimicrobial agents .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Biochemical Research | Modulates enzyme activities in nitrogen metabolism |

| Pharmaceutical Research | Potential use in anticancer therapies |

| Nutritional Science | Enhances athletic performance and recovery |

| Antimicrobial Activity | Exhibits activity against certain pathogens |

作用机制

The mechanism of action of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

Similar Compounds

L-Ornithine: The parent amino acid, which lacks the imidazole ring.

Histidine: Another amino acid with an imidazole ring, but with different substituents.

Imidazole: The basic heterocyclic structure without any amino acid moiety.

Uniqueness

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is unique due to its combination of an amino acid backbone with an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

生物活性

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a derivative of the amino acid L-ornithine, notable for its unique imidazole ring structure. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic processes and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is with a molecular weight of approximately 228.25 g/mol. The presence of the imidazole ring is significant as it contributes to the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H16N4O3 |

| Molecular Weight | 228.25 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

Role in Metabolism

L-Ornithine plays a crucial role in the urea cycle, facilitating the detoxification of ammonia in the body. The compound interacts with various enzymes, notably ornithine transcarbamylase and arginase, which are vital for nitrogen metabolism. These interactions help maintain nitrogen balance and support the synthesis of polyamines essential for cell growth and differentiation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of L-Ornithine derivatives. Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to L-Ornithine have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole-containing compounds derived from L-Ornithine. The results demonstrated that these compounds exhibited a broad spectrum of activity against various pathogens:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | Candida albicans |

These findings suggest that modifications to the L-Ornithine structure can enhance its antimicrobial properties, making it a candidate for further pharmaceutical development .

Case Study 2: Cancer Research Implications

In cancer research, L-Ornithine derivatives have been investigated for their antiproliferative effects on cancer cells. One study found that specific derivatives inhibited tumor cell growth by targeting key metabolic pathways involved in cell proliferation . This highlights the potential for L-Ornithine-based compounds in therapeutic applications beyond traditional uses.

The biological activity of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is attributed to its ability to modulate enzyme activities related to amino acid metabolism and its interaction with cellular signaling pathways. The imidazole ring facilitates binding to various biological targets, enhancing its functional versatility.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-?

- Methodological Answer : The compound can be synthesized via glycation of L-ornithine with reducing sugars under controlled pH (7.0–8.0) and temperature (37–50°C) to maximize yield . Alternatively, fermentation using bacterial strains (e.g., Pseudomonas spp.) that produce imidazole-containing metabolites is employed industrially. Key parameters include reaction time (24–72 hours) and purification via HPLC to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Structural elucidation relies on:

- IR Spectroscopy : Peaks at ~1779 cm⁻¹ (C=O in imidazole ring) and ~1649 cm⁻¹ (amide C=O) confirm functional groups .

- NMR : ¹H NMR signals at δ 1.2–1.5 ppm (methyl group) and δ 3.0–3.5 ppm (ornithine backbone) validate the imidazole-ornithine linkage .

- Mass Spectrometry : A molecular ion peak at m/z 228.25 (C₉H₁₆N₄O₃) confirms the molecular formula .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is water-soluble and stable for ≥1 year when stored at +4°C in anhydrous conditions. Degradation occurs at pH <5 or >9, necessitating buffered solutions (pH 7.0–8.0) for long-term studies .

Advanced Research Questions

Q. How does L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- modulate enzyme activity in the urea cycle?

- Methodological Answer : The compound inhibits ornithine transcarbamylase (OTC) by competitively binding to its active site, reducing ammonia detoxification. Assays involve:

- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ changes via spectrophotometric detection of citrulline formation at 466 nm .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG) between the compound and OTC .

Q. What experimental approaches are used to study its role as an advanced glycation end product (AGE) in diabetic models?

- Methodological Answer :

- In Vitro : Incubate bovine serum albumin (BSA) with the compound and glucose (37°C, 4 weeks). AGE formation is quantified via fluorescence (Ex 370 nm/Em 440 nm) or ELISA using anti-AGE antibodies .

- In Vivo : Administer the compound to streptozotocin-induced diabetic rodents. Assess renal and vascular pathology via histochemistry and LC-MS/MS for AGE adducts .

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Methodological Answer : The imidazole moiety chelates transition metals (e.g., Cu²⁺, Zn²⁺). Experimental steps:

- Synthesis of Metal Complexes : React the compound with metal salts (e.g., CuCl₂) in methanol (1:2 molar ratio).

- Characterization : Use X-ray crystallography (SHELX software for refinement ) and UV-Vis spectroscopy (λₘₐₓ shifts indicate metal-ligand charge transfer) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values for PvdA inhibition)?

- Methodological Answer :

- Standardized Assays : Use uniform conditions (pH 7.4, 25°C) and recombinant PvdA enzyme to minimize variability .

- Meta-Analysis : Compare datasets using tools like PRISMA, adjusting for variables like purity (>95% HPLC) and solvent (DMSO vs. water) .

Applied Research Questions

Q. How is this compound employed in synthesizing the herbicide Imazapic?

- Methodological Answer : The imidazole ring serves as a precursor. Key steps:

Alkylation : React with 2-nitropropane under basic conditions (K₂CO₃, DMF) to introduce the nitro group.

Cyclization : Heat at 120°C with acetic anhydride to form the pyridine ring .

- Purity Control : Monitor via GC-MS (retention time: 8.2 min) and confirm herbicidal activity in Amaranthus spp. bioassays .

Q. What are the applications of deuterated analogs (e.g., L-Ornithine-d6) in metabolic studies?

- Methodological Answer : Deuterated versions (C₉H₁₀D₆N₄O₃) are used in:

- Isotopic Tracing : Track nitrogen metabolism in HepG2 cells using LC-HRMS (Q-Exactive) with a mass shift of +6 .

- Pharmacokinetics : Quantify tissue distribution in rats via ²H NMR (400 MHz) .

Q. Comparative Analysis

Q. How does this compound compare structurally and functionally to other AGEs?

- Data Table :

| Compound | Structural Feature | Biological Implication |

|---|---|---|

| Nδ-(5-Hydro-5-methyl-4-imidazolone)-ornithine | Ribose-modified imidazolone | AGE biomarker in diabetic nephropathy |

| Nε-(carboxymethyl)lysine | Lysine-derived AGE | Linked to atherosclerosis |

| This compound | Ornithine-imidazole conjugate | Modulates urea cycle and oxidative stress |

Q. Technical Notes

属性

IUPAC Name |

(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQMQNPFMOBJCY-GDVGLLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933577 | |

| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149204-50-2 | |

| Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。